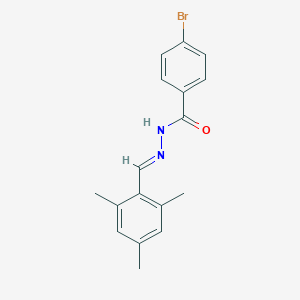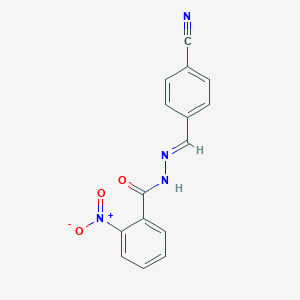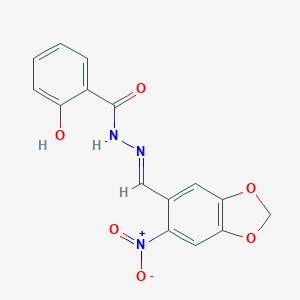
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is an organic compound that features a brominated aromatic ring, a morpholine ring, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(4-bromo-2-methylphenoxy)ethanone.
Morpholine Addition: Finally, the ethanone derivative is reacted with morpholine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-(4-Bromo-2-methylphenoxy)ethanol
Uniqueness
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to the presence of both a brominated aromatic ring and a morpholine ring, which confer specific chemical properties and reactivity. This makes it distinct from similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-10-8-11(14)2-3-12(10)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Clé InChI |
KQTMGFSYTRVOCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326300.png)
![(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B326301.png)

![4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326304.png)
![(6E)-6-[(3-acetylanilino)methylidene]-2,4-dichlorocyclohexa-2,4-dien-1-one](/img/structure/B326305.png)
![2-nitro-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B326307.png)
![5-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B326308.png)

![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N-[(5-bromo-2-thienyl)methylene]-4-methyl-3-nitroaniline](/img/structure/B326313.png)
![N-methyl-N-[4-[[(E)-(2-oxonaphthalen-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B326315.png)

